molecular formula C11H12BrClO B3315768 4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene CAS No. 951894-93-2

4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene

Cat. No.: B3315768
CAS No.: 951894-93-2
M. Wt: 275.57 g/mol
InChI Key: DGYZAHJCGLPUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene (CAS Ref: 10-F200639) is a halogenated organic compound featuring a brominated and methoxy-substituted phenyl group attached to a chloro-substituted butene backbone.

Properties

IUPAC Name

4-bromo-2-(3-chlorobut-3-enyl)-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO/c1-8(13)3-4-9-7-10(12)5-6-11(9)14-2/h5-7H,1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYZAHJCGLPUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to further reactions to introduce the chloro and butene functionalities .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation can yield corresponding ketones or aldehydes.

Scientific Research Applications

4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene involves its interaction with specific molecular targets. The bromine and chlorine atoms can form bonds with other molecules, facilitating various chemical reactions. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in the Thiazole Series

Several thiazole derivatives bearing the 5-bromo-2-methoxyphenyl moiety have been synthesized, such as:

  • 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ylmethanol (2a): Features a phenyl-methanol group attached to the thiazole ring. Synthesized in 82% yield as a colorless wax .
  • 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ylmethanol (2b): Substitutes bromine with chlorine on the phenyl ring, yielding 80% as a colorless wax .

Key Differences :

  • Backbone : The target compound has a chloro-butene chain, while thiazole derivatives (e.g., 2a, 2b) feature a heterocyclic thiazole ring.

Halogenated Benzene Derivatives

Compounds with similar halogen and methoxy substitutions include:

  • 4-Bromo-2-chloro-1-isopropoxybenzene (CAS 201849-21-0) : Shares bromo and chloro substituents but replaces methoxy with isopropoxy, reducing polarity .
  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4): A ketone derivative with ethoxy and bromo-chloro substitution; structural similarity score 0.76 .

Comparison Highlights :

  • Substituent Effects : Methoxy groups enhance solubility in polar solvents (e.g., ethyl acetate, chloroform) compared to bulkier alkoxy groups (e.g., isopropoxy) .
  • Reactivity : The chloro group on the butene chain in the target compound may undergo elimination or nucleophilic substitution, whereas chloro on aromatic rings (e.g., 2b) participates in electrophilic substitution .

Physicochemical Properties

Spectral Data

  • IR Spectroscopy : Thiazole derivatives (e.g., 2a) show νmax ~1681 cm⁻¹ (C=O stretch), absent in the target compound due to lack of carbonyl groups .
  • NMR : The chloro-butene chain in the target compound would exhibit distinct δH (~4–6 ppm for alkene protons) compared to aromatic protons in thiazoles (δH ~7–8 ppm) .

Thermal Stability

  • Melting Points : Thiazole derivatives like 1a melt at 122.5–126.0°C , while the target compound’s liquid state (implied by discontinued "oil" form) suggests lower thermal stability .

Biological Activity

4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H12BrClO
  • Molecular Weight : 273.57 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of halogen atoms (bromine and chlorine) in its structure enhances its reactivity and potential for biological interactions.

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The halogenated phenyl groups may interact with bacterial cell membranes, leading to increased permeability and cell death.
  • Anticancer Potential : Research indicates that diarylalkenes, a class that includes this compound, can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various diarylalkenes, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a therapeutic agent for bacterial infections.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that compounds structurally related to this compound exhibited cytotoxic effects on human cancer cell lines. The mechanism involved the induction of apoptosis via activation of caspase pathways, highlighting the compound's potential as an anticancer agent.

Research Findings

Recent research has focused on synthesizing and testing derivatives of halogenated phenyl compounds for enhanced biological activity. The findings suggest that modifications in substituents can significantly affect the potency and selectivity of these compounds against various biological targets.

Table 2: Comparative Analysis of Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundModerateHigh
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazoleHighModerate
1,4-Dibromo-2,3-bis(5-tert-butyl-2-methoxyphenyl)-2-buteneLowHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene
Reactant of Route 2
Reactant of Route 2
4-(5-Bromo-2-methoxyphenyl)-2-chloro-1-butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.